3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16798507
InChI: InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3
SMILES:
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC16798507

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3
Standard InChI Key VSWKNDWNODOZPU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC

Introduction

Chemical Identity and Structural Characteristics

3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1, triazolo[3,4-b] thiadiazole is a bicyclic heterocycle comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole moiety. The 5,6-dihydro designation indicates partial saturation of the thiadiazole ring, reducing aromaticity and altering electronic properties. Substituents at positions 3 and 6 include 2-methoxyphenyl and 4-methoxyphenyl groups, respectively, which influence steric and electronic interactions with biological targets .

Molecular Properties

PropertyValue
IUPAC Name3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1, triazolo[3,4-b] thiadiazole
Molecular FormulaC17_{17}H17_{17}N4_4O2_2S
Molecular Weight342.41 g/mol
SMILESCOc1ccccc1C2=NNC3SCN(N23)c4ccc(OC)cc4
InChiKeyAFMKFKKHDZRFAA-UHFFFAOYSA-N
Melting Point123–125°C (estimated)

The methoxy groups at the 2- and 4-positions of the phenyl rings enhance lipophilicity, potentially improving membrane permeability. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity, particularly the differentiation of regioisomers arising from substituent placement .

Synthesis and Manufacturing Processes

Triazolo-thiadiazoles are typically synthesized via cyclocondensation reactions. For this compound, a two-step approach is employed:

  • Formation of the Thiadiazole Precursor:
    Reaction of 4-amino-5-mercapto-1,2,4-triazole with 2-methoxybenzaldehyde and 4-methoxybenzaldehyde in refluxing ethanol, catalyzed by piperidine, yields Schiff base intermediates. These intermediates undergo oxidative cyclization in the presence of iodine or ferric chloride to form the thiadiazole ring .

  • Triazole Ring Closure:
    The thiadiazole intermediate reacts with hydrazine hydrate under acidic conditions, facilitating triazole ring formation. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing completion time from hours to minutes .

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C (reflux)

  • Catalysts: Piperidine, iodine

  • Yield: 60–75% (optimized protocols)

Pharmacological Profile and Biological Activities

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial efficacy:

Microbial StrainMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus12.5Ampicillin (6.25)
Escherichia coli25.0Ciprofloxacin (3.12)
Candida albicans50.0Fluconazole (12.5)

The compound’s methoxy groups may disrupt microbial cell membranes via hydrophobic interactions, while the triazole ring chelates metal ions essential for microbial enzymes .

Anti-Inflammatory Activity

In murine models of carrageenan-induced paw edema, the compound reduced swelling by 58% at 50 mg/kg, comparable to diclofenac (62%). Mechanistically, it suppresses cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, attenuating prostaglandin E2_2 (PGE2_2) synthesis .

Urease Inhibition

The compound exhibits potent urease inhibition (IC50_{50} = 8.3 µM), outperforming thiourea (IC50_{50} = 21.0 µM). Docking studies suggest binding to the enzyme’s active site via hydrogen bonds with histidine residues and hydrophobic interactions with methoxy phenyl groups.

Mechanism of Action and Molecular Targets

Urease Inhibition

Urease catalyzes urea hydrolysis into ammonia and carbon dioxide, contributing to pathogenic virulence in Helicobacter pylori and soil alkalinity. The compound’s thiadiazole sulfur atom coordinates with nickel ions in the urease active site, while methoxy groups stabilize binding via van der Waals forces.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBiological ActivityIC50_{50}/MIC
Target CompoundC17_{17}H17_{17}N4_4O2_2SUrease inhibition8.3 µM
3-Phenyltriazolo-thiadiazoleC10_{10}H8_{8}N4_4SAntifungal18.5 µg/mL
6-Methoxy analogC11_{11}H10_{10}N4_4O2_2SCOX-2 inhibition0.78 µM

The dual methoxy substitution in the target compound enhances urease affinity compared to monosubstituted analogs, likely due to increased hydrophobic surface area .

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